molecular formula C13H15N3O2S B2661581 N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286714-39-3

N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2661581
CAS RN: 1286714-39-3
M. Wt: 277.34
InChI Key: RYLXYCZFUJXBMT-UHFFFAOYSA-N
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Description

The benzo[c][1,2,5]thiadiazole (BTZ) group is a widely used acceptor heterocycle in producing donor-acceptor materials for organic electronics . It’s also used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of BTZ-based compounds often involves cross-coupling reactions . For example, a study reported the synthesis of a library of 26 donor-acceptor compounds based on the BTZ group . By varying the donor groups while keeping the BTZ acceptor group the same, they were able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ group is incorporated into polymers of intrinsic microporosity (PIMs) for use in photochemistry . The BTZ-doped PIMs were utilized as either homogeneous or heterogeneous visible light photosensitizers of oxygen under both batch and continuous flow conditions .


Chemical Reactions Analysis

BTZ-based compounds have been researched for use in photovoltaics or as fluorescent sensors . They’ve also been used in photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N method .


Physical And Chemical Properties Analysis

BTZ-based compounds exhibit high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them an ideal platform for sensing electron-rich molecules .

Mechanism of Action

The mechanism of action of BTZ-based compounds often involves photosensitization, a process which requires only oxygen, light of a suitable wavelength, and a photosensitizer possessing an accessible electronically excited triplet state of suitable energy .

Future Directions

Future research directions could involve further exploration of BTZ-based compounds in various applications such as photovoltaics, fluorescent sensors, and organophotocatalysts . Additionally, the development of more efficient synthesis methods and the design of new BTZ-based compounds with improved properties could be areas of interest.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(18,9-3-4-9)7-14-12(17)8-2-5-10-11(6-8)16-19-15-10/h2,5-6,9,18H,3-4,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLXYCZFUJXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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